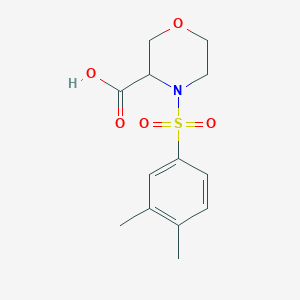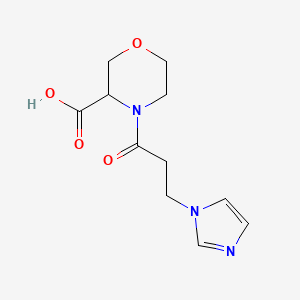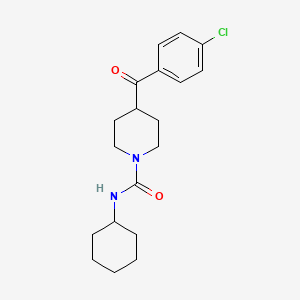
6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine involves its ability to inhibit various enzymes, including tyrosine kinases, protein kinases, and cyclin-dependent kinases. This inhibition results in the disruption of various signaling pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine have been studied extensively. This compound has been found to exhibit potent inhibitory activity against various enzymes, leading to the disruption of various signaling pathways. This disruption results in the induction of apoptosis in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine in lab experiments include its potent inhibitory activity against various enzymes and its potential anticancer activity. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine. One direction is to study its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety and efficacy in vivo and its potential for clinical use.
In conclusion, 6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit potent inhibitory activity against various enzymes, leading to the disruption of various signaling pathways. Further studies are needed to determine its safety and efficacy in vivo and its potential for clinical use.
Synthesis Methods
6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine can be synthesized using various methods. One of the commonly used methods is the reaction of 4-fluoro-2-methylbenzene-1,3-diamine with 2,3-dichloropyridazine in the presence of a base. Another method involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-aminopyridazine in the presence of a base. The synthesized compound can be purified using various methods, including recrystallization, column chromatography, and HPLC.
Scientific Research Applications
6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, protein kinases, and cyclin-dependent kinases. It has also been studied for its potential anticancer activity, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
6-(4-fluoro-2-methylphenyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-6-8(12)2-3-9(7)10-4-5-11(13)15-14-10/h2-6H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVKATMLZALUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)






![1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione](/img/structure/B7581374.png)
![3-[[2-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581376.png)

![4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581388.png)